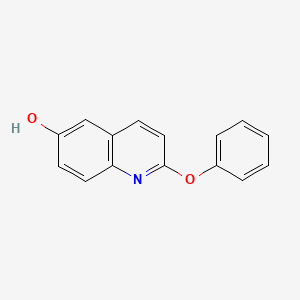

2-Phenoxyquinolin-6-ol

Beschreibung

2-Phenoxyquinolin-6-ol is a quinoline derivative characterized by a phenoxy group at the 2-position and a hydroxyl group at the 6-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and ability to engage in hydrogen bonding.

Eigenschaften

Molekularformel |

C15H11NO2 |

|---|---|

Molekulargewicht |

237.25 g/mol |

IUPAC-Name |

2-phenoxyquinolin-6-ol |

InChI |

InChI=1S/C15H11NO2/c17-12-7-8-14-11(10-12)6-9-15(16-14)18-13-4-2-1-3-5-13/h1-10,17H |

InChI-Schlüssel |

QHNANNHKHGSUND-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)O |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison:

- 2-Chloroquinolin-6-ol (CAS 577967-89-6): Replaces the phenoxy group with a chloro substituent. The chloro group is electron-withdrawing, reducing electron density on the quinoline ring compared to the phenoxy group. This impacts reactivity in further functionalization .

- 6-Nitro-8-quinolinol (CAS 16727-28-9): Features a nitro group at position 6 and hydroxyl at position 6. The nitro group strongly withdraws electrons, making the compound more acidic and reactive toward nucleophilic attack compared to 2-Phenoxyquinolin-6-ol .

Physicochemical Properties

Solubility and Polarity:

- 2-Phenoxyquinolin-6-ol: The phenoxy group increases lipophilicity compared to hydroxyl or amino substituents, but the hydroxyl at position 6 provides some polarity. This balance may enhance membrane permeability in biological systems.

- 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid (CAS 1378255-32-3): The acetic acid moiety introduces high polarity and water solubility, contrasting with the phenoxy group’s moderate lipophilicity .

- 2-Chloroquinolin-6-ol: Chlorine’s electronegativity reduces solubility in polar solvents compared to hydroxylated derivatives .

Spectroscopic Characterization:

While NMR data for 2-Phenoxyquinolin-6-ol is unavailable, demonstrates that quinoline derivatives with complex substituents (e.g., benzyloxy, benzoyl) exhibit distinct ¹H NMR shifts between δ 3.0–8.4 ppm. The phenoxy group’s aromatic protons would likely resonate near δ 6.8–7.5 ppm, while the hydroxyl proton may appear as a broad peak around δ 5–6 ppm .

Electron-Donating vs. Electron-Withdrawing Groups:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.